Cas no 2137580-31-3 (3-(2-Methylpyridin-3-yl)benzoic acid)
3-(2-Methylpyridin-3-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-methylpyridin-3-yl)benzoic acid
- 3-(2-Methylpyridin-3-yl)benzoic acid
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- MDL: MFCD31589880
- Inchi: 1S/C13H11NO2/c1-9-12(6-3-7-14-9)10-4-2-5-11(8-10)13(15)16/h2-8H,1H3,(H,15,16)
- InChI Key: UPVVYMWCLNMXFO-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC(=C1)C1=CC=CN=C1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 254
- XLogP3: 2.4
- Topological Polar Surface Area: 50.2
3-(2-Methylpyridin-3-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 197465-5g |
3-(2-Methylpyridin-3-yl)benzoic acid, 95% |
2137580-31-3 | 95% | 5g |
$1898.00 | 2023-09-10 | |
| Enamine | EN300-842835-1g |
3-(2-methylpyridin-3-yl)benzoic acid |
2137580-31-3 | 1g |
$770.0 | 2023-09-02 | ||
| Enamine | EN300-842835-5g |
3-(2-methylpyridin-3-yl)benzoic acid |
2137580-31-3 | 5g |
$2235.0 | 2023-09-02 | ||
| Enamine | EN300-842835-10g |
3-(2-methylpyridin-3-yl)benzoic acid |
2137580-31-3 | 10g |
$3315.0 | 2023-09-02 | ||
| Enamine | EN300-842835-0.05g |
3-(2-methylpyridin-3-yl)benzoic acid |
2137580-31-3 | 95.0% | 0.05g |
$647.0 | 2025-02-21 | |
| Enamine | EN300-842835-0.1g |
3-(2-methylpyridin-3-yl)benzoic acid |
2137580-31-3 | 95.0% | 0.1g |
$678.0 | 2025-02-21 | |
| Enamine | EN300-842835-0.25g |
3-(2-methylpyridin-3-yl)benzoic acid |
2137580-31-3 | 95.0% | 0.25g |
$708.0 | 2025-02-21 | |
| Enamine | EN300-842835-0.5g |
3-(2-methylpyridin-3-yl)benzoic acid |
2137580-31-3 | 95.0% | 0.5g |
$739.0 | 2025-02-21 | |
| Enamine | EN300-842835-1.0g |
3-(2-methylpyridin-3-yl)benzoic acid |
2137580-31-3 | 95.0% | 1.0g |
$770.0 | 2025-02-21 | |
| Enamine | EN300-842835-2.5g |
3-(2-methylpyridin-3-yl)benzoic acid |
2137580-31-3 | 95.0% | 2.5g |
$1509.0 | 2025-02-21 |
3-(2-Methylpyridin-3-yl)benzoic acid Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 3-(2-Methylpyridin-3-yl)benzoic acid
Comprehensive Overview of 3-(2-Methylpyridin-3-yl)benzoic acid (CAS No. 2137580-31-3): Properties, Applications, and Industry Insights
3-(2-Methylpyridin-3-yl)benzoic acid (CAS No. 2137580-31-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This heterocyclic carboxylic acid derivative combines a pyridine ring with a benzoic acid moiety, making it valuable for drug discovery and material science applications. Its molecular formula C13H11NO2 and precise molecular weight of 213.23 g/mol enable targeted modifications in synthetic pathways.
Recent studies highlight the compound's role as a key intermediate in developing kinase inhibitors, addressing growing demand for cancer therapeutics and anti-inflammatory drugs. The methylpyridine group enhances bioavailability, while the carboxylic acid functionality allows for further derivatization – a feature frequently searched by medicinal chemists exploring structure-activity relationships (SAR). Analytical techniques like HPLC purification and NMR characterization confirm its high purity (>98%), meeting stringent requirements for preclinical research.
In material science, 2137580-31-3 demonstrates potential for creating metal-organic frameworks (MOFs), aligning with trends in green chemistry and carbon capture technologies. Its thermal stability (decomposition point >250°C) makes it suitable for high-performance polymers, answering industry queries about heat-resistant materials. The compound's solubility profile (soluble in DMSO, methanol; sparingly in water) is frequently discussed in formulation research forums.
Regulatory compliance is ensured through REACH registration status, with safety data sheets confirming its classification as non-hazardous under standard handling conditions. This addresses common search queries about chemical safety protocols and laboratory handling guidelines. Current patent analyses reveal growing interest from biotech companies developing next-generation small molecule drugs, particularly for neurodegenerative disease targets.
Synthetic approaches to 3-(2-Methylpyridin-3-yl)benzoic acid typically involve Suzuki-Miyaura coupling or direct arylation methods, topics trending in organic chemistry literature. Scale-up challenges and yield optimization strategies are frequently searched by process chemists, with recent publications reporting improved routes using microwave-assisted synthesis. The compound's chromatographic behavior and spectral fingerprints are well-documented, supporting quality control in GMP manufacturing environments.
Market analysts note increasing procurement of 2137580-31-3 by contract research organizations (CROs), driven by demand for custom synthesis services. Its price volatility reflects supply chain dynamics for high-purity intermediates, a hot topic in chemical procurement circles. Comparative studies with analogous pyridine-carboxylic acid derivatives help researchers understand its electronic effects and steric properties – common search terms in computational chemistry discussions.
Environmental fate studies confirm 3-(2-Methylpyridin-3-yl)benzoic acid undergoes biodegradation under aerobic conditions, addressing sustainability concerns in chemical development. This aligns with growing interest in benign-by-design compounds, frequently searched in green chemistry databases. The compound's logP value (predicted 2.1-2.5) makes it relevant to ADMET studies, particularly for researchers investigating blood-brain barrier permeability.
Technical documents emphasize proper storage conditions (2-8°C under inert atmosphere) to maintain stability, a practical consideration often queried by laboratory personnel. Emerging applications in electronic materials and organic semiconductors are being explored, connecting to trending research in flexible electronics. The compound's crystallographic data supports molecular modeling efforts, frequently referenced in drug design publications.
Quality specifications for CAS 2137580-31-3 typically include residual solvent limits (<1%) and heavy metal content (<10 ppm), meeting pharmaceutical grade standards. These parameters are critical for researchers comparing vendor specifications – a common task in chemical sourcing. The compound's UV-Vis spectrum characteristics support analytical method development, particularly for impurity profiling studies gaining importance in regulatory submissions.
Future research directions may explore 3-(2-Methylpyridin-3-yl)benzoic acid's potential in bioconjugation chemistry and prodrug development, areas showing increased publication activity. Its compatibility with click chemistry approaches makes it relevant to biomaterial engineering – a connection frequently made in recent scientific literature. The compound represents an important building block in modern medicinal chemistry, combining favorable physicochemical properties with versatile synthetic utility.
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